2-Bromo-4,6-dinitroaniline (CAS: 1817-73-8) is primarily studied as a metabolite of the azo dye Disperse Blue 79 []. Azo dyes are a large class of synthetic colorants used in various industries, including textiles, plastics, and leather. Disperse Blue 79 is specifically used for dyeing polyester fibers []. Research suggests that Disperse Blue 79 breaks down in the body to form 2-Bromo-4,6-dinitroaniline, raising questions about its potential toxicity [].
Studies have explored the crystal structure of 2-Bromo-4,6-dinitroaniline to understand its arrangement at the molecular level. This information can be valuable in predicting its physical and chemical properties. One study used X-ray crystallography to determine the crystal structure, revealing that hydrogen bonding and other interactions stabilize the molecule's arrangement within the crystal lattice [].
2-Bromo-4,6-dinitroaniline is an organic compound with the molecular formula . It is classified as a halogenated and nitrated aryl amine, characterized by its bright yellow powder form. This compound is notable for its role as an intermediate in the synthesis of various organic compounds, particularly dispersed monoazo dyes. The presence of bromine and nitro groups contributes to its unique chemical properties and reactivity profiles, making it significant in organic synthesis and environmental studies .
2-Bromo-4,6-dinitroaniline acts as a positive control in genotoxicity testing. During the Ames test, it undergoes metabolic activation within the tester strains, forming mutagenic intermediates that can covalently bind to DNA. This binding disrupts the DNA sequence, potentially leading to mutations and genotoxicity [].
The chemical behavior of 2-bromo-4,6-dinitroaniline is influenced by its functional groups. It can undergo several types of reactions:
Research indicates that 2-bromo-4,6-dinitroaniline exhibits biological activity that may impact human health and environmental systems. It has been identified as a pollutant in urban dust, raising concerns about its ecological effects and potential toxicity. The compound's ability to undergo oxidation may lead to the formation of reactive intermediates that could pose risks to living organisms . Additionally, exposure has been associated with eye irritation and other health hazards .
2-Bromo-4,6-dinitroaniline finds several applications:
Studies have focused on the interactions of 2-bromo-4,6-dinitroaniline with various radicals and environmental factors:
Several compounds share structural similarities with 2-bromo-4,6-dinitroaniline. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Nitroaniline | C6H6N2O2 | Lacks bromine; used in dye synthesis. |
4-Amino-2-nitrophenol | C6H6N2O3 | Contains amino group; used in pharmaceuticals. |
3-Bromoaniline | C6H7BrN | Similar halogenated structure; used in dyes. |
1-Bromo-3-nitrobenzene | C6H4BrN | Another halogenated aromatic compound. |
Uniqueness of 2-Bromo-4,6-Dinitroaniline:
This compound's unique combination of bromine and two nitro groups distinguishes it from similar compounds. Its specific reactivity patterns and applications in dye manufacturing highlight its importance in both industrial and environmental contexts.
Flammable;Irritant;Health Hazard